1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is a compound that combines two distinct chemical structures: a cyclohexylpyrrole-2,5-dione and a hydroxyethyl methacrylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate typically involves the following steps:
Formation of Cyclohexylpyrrole-2,5-dione: This can be achieved through the reaction of cyclohexylamine with maleic anhydride under controlled conditions.
Esterification: The hydroxyethyl methacrylate component is synthesized by esterifying methacrylic acid with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols and amines.
Substitution: Results in the formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical and thermal properties.
Materials Science: Incorporated into hydrogels for drug delivery systems due to its biocompatibility and controlled release properties.
Biology and Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Wirkmechanismus
The mechanism of action of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing active components that interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyethyl methacrylate: A common monomer used in hydrogel synthesis.
Cyclohexylamine derivatives: Used in the synthesis of various pharmaceuticals and polymers.
Uniqueness
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is unique due to its dual functionality, combining the properties of cyclohexylpyrrole-2,5-dione and hydroxyethyl methacrylate. This allows for the creation of materials with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
204850-59-9 |
---|---|
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
1-cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13NO2.C6H10O3/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-5(2)6(8)9-4-3-7/h6-8H,1-5H2;7H,1,3-4H2,2H3 |
InChI-Schlüssel |
GZPDHEHYOXNKHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCO.C1CCC(CC1)N2C(=O)C=CC2=O |
Verwandte CAS-Nummern |
204850-59-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.